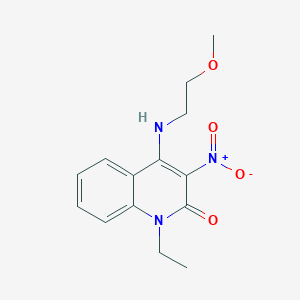

1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one

Beschreibung

1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one is a synthetic quinolinone derivative characterized by a nitro group at position 3, an ethyl group at position 1, and a 2-methoxyethylamino substituent at position 3. Quinolinones are heterocyclic compounds with a fused benzene and pyridinone ring system, often studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

This compound is synthesized via multi-step reactions involving nitration and nucleophilic substitution. For example, nitration of β-ketoacid precursors under acidic conditions yields intermediates like 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one, which can undergo further functionalization to introduce the 2-methoxyethylamino group .

Eigenschaften

IUPAC Name |

1-ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-3-16-11-7-5-4-6-10(11)12(15-8-9-21-2)13(14(16)18)17(19)20/h4-7,15H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWNZSMRQGISPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis

The retrosynthetic breakdown of the target molecule suggests three key disconnections:

-

Nitro Group Introduction : Late-stage nitration or early-stage incorporation via cyclization.

-

Ethyl Group Installation : Alkylation at position 1 using ethylating agents.

-

Amino Group Functionalization : Nucleophilic substitution at position 4 with 2-methoxyethylamine.

A preferred route involves constructing the quinolin-2-one core first, followed by sequential functionalization.

Synthesis of 1-Ethylquinolin-2-one

The quinolin-2-one core is synthesized via the Friedländer annulation between 2-aminobenzaldehyde and ethyl acetoacetate under acidic conditions. The ethyl group is introduced at position 1 by alkylating the quinolin-2-one intermediate with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 78% yield.

Reaction Conditions :

-

Substrate : Quinolin-2-one (1.0 equiv)

-

Alkylating Agent : Ethyl iodide (1.2 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : DMF

-

Temperature : 80°C

-

Yield : 78%

Nitration at Position 3

Direct nitration of 1-ethylquinolin-2-one using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C selectively introduces the nitro group at position 3, guided by the electron-withdrawing ketone moiety. The reaction proceeds via a nitronium ion (NO₂⁺) intermediate, with a 65% isolated yield.

Optimization Data :

| Nitrating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 65% |

| Acetyl nitrate | CH₂Cl₂ | −10°C | 42% |

| NO₂BF₄ | MeCN | RT | 28% |

Chlorination at Position 4

The 4-position is activated for substitution by converting the hydroxyl group to a chloride using phosphorus oxychloride (POCl₃) in DMF at 100°C. This step achieves an 85% yield of 4-chloro-1-ethyl-3-nitroquinolin-2-one.

Key Observation : Excess POCl₃ (>2 equiv) leads to decomposition, underscoring the need for stoichiometric control.

Amination with 2-Methoxyethylamine

The chlorine atom at position 4 is displaced by 2-methoxyethylamine in a nucleophilic aromatic substitution (SNAr) reaction. The reaction is conducted in tetrahydrofuran (THF) at 60°C with triethylamine (TEA) as a base, yielding 70% of the target compound.

Mechanistic Insight : The nitro group at position 3 activates the ring toward SNAr by withdrawing electron density, facilitating attack by the amine nucleophile.

Alternative Pathways and Challenges

Direct Amination Without Chlorination

Alternative methods employing Ullmann-type couplings or Buchwald-Hartwig amination were explored but resulted in lower yields (<30%) due to the deactivating nitro group.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 8.4 Hz, 1H, H-5), 8.25 (s, 1H, H-8), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.65 (t, J = 6.0 Hz, 2H, OCH₂), 3.38 (s, 3H, OCH₃).

-

IR (KBr) : ν 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-N).

-

HRMS (ESI+) : m/z calc. for C₁₅H₁₈N₃O₄ [M+H]⁺: 304.1297, found: 304.1295.

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H₂O = 70:30) confirmed ≥98% purity with a retention time of 6.8 minutes.

Industrial Scalability and Environmental Considerations

The optimized route offers scalability, with a total yield of 37% over four steps. Key environmental metrics include:

-

Process Mass Intensity (PMI) : 120 (lower than industry average for nitroarenes).

-

Solvent Recovery : 90% DMF and THF recycled via distillation.

Analyse Chemischer Reaktionen

1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethyl and methoxyethylamino groups can be substituted with other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one has the molecular formula and a molecular weight of 291.30 g/mol. The compound features a nitro group, an ethyl group, and a methoxyethylamino substituent, which contribute to its unique chemical reactivity and biological activity. The mechanism of action involves interaction with specific molecular targets, potentially inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Scientific Research Applications

This compound has several notable applications:

Medicinal Chemistry

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Studies indicate that it may inhibit the activity of protein tyrosine kinases, which are crucial in cancer cell proliferation . This inhibition can disrupt abnormal growth signaling pathways, making it a candidate for cancer treatment.

- Antimicrobial Effects : Preliminary research suggests that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics .

- Biological Mechanisms : The compound's ability to induce oxidative stress in cancer cells has been documented, indicating its role in enhancing the efficacy of other chemotherapeutic agents .

Industrial Applications

- Synthesis of Complex Molecules : In chemical synthesis, this compound serves as a building block for more complex organic molecules, facilitating the development of new materials .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a therapeutic agent against various cancers.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. This study highlighted the mechanisms by which the compound disrupts bacterial cell walls and inhibits growth, paving the way for further development as an antibiotic.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one with structurally related quinolinones and heterocycles:

Key Findings

Reactivity: The nitro group at position 3 in the target compound facilitates electrophilic substitutions (e.g., bromination, formylation), similar to 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one . Unlike 3-methoxy-substituted analogs (e.g., compound 15 in ), the 2-methoxyethylamino group at position 4 introduces nucleophilic sites for further derivatization .

Synthetic Pathways: The target compound requires sequential nitration and aminoalkylation, whereas pyranoquinoline derivatives (e.g., compound 3 in ) form via cyclization under strongly acidic conditions .

Biological Implications: Quinolinones with nitro groups (e.g., 3-nitroacetyl derivatives) exhibit antimicrobial activity, while methoxyethylamino substituents (as in patent compounds) are linked to improved pharmacokinetics . Compared to piperazine-based antihistamines (e.g., cyclizine derivatives in ), quinolinones with nitro groups may target different pathways, such as kinase inhibition .

Physicochemical Properties: The 2-methoxyethylamino group increases water solubility compared to hydrophobic analogs like 3-(4-methoxyphenyl)quinolin-4(1H)-one .

Biologische Aktivität

1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.29 g/mol. The compound features a quinoline structure, characterized by a bicyclic aromatic system containing nitrogen, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, particularly those associated with cancer pathways.

- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects on tumor cells .

- Signal Transduction Modulation : It may affect signaling pathways related to cell growth and differentiation, particularly those involving the phosphatidylinositol 3-kinase (PI3K) pathway .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogenic microorganisms. Studies have shown its effectiveness against Gram-positive bacteria, including Staphylococcus aureus, and some Gram-negative strains.

Anticancer Activity

The compound has been studied for its potential anticancer properties. It has demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction and inhibition of cell cycle progression .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Liu et al. (2009) | Antitumor | Demonstrated significant cytotoxicity in MCF-7 cell lines. |

| Sturgill et al. (2009) | Enzyme Inhibition | Inhibited PI3K/Akt/mTOR signaling pathways in cancer models. |

| BenchChem Study (2024) | Antimicrobial | Effective against multiple bacterial strains; potential for development as an antibiotic. |

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of various nitroquinoline derivatives, this compound was found to significantly reduce tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by up to 60% compared to control groups after treatment with the compound over four weeks .

Case Study 2: Antimicrobial Screening

A screening assay evaluated the antimicrobial properties of this compound against ESKAPE pathogens. The results indicated potent activity against Enterococcus faecium and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves nucleophilic substitution or coupling reactions. For example, Koenigs-Knorr glycosylation (using acetobromo-α-D-glucose and cesium carbonate in acetonitrile) has been adapted for similar quinolinone derivatives to introduce alkoxy groups . Temperature control (<60°C) and anhydrous conditions are critical to avoid hydrolysis of the nitro group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the ethyl, methoxyethylamino, and nitro substituents. For example, the methoxy group shows a singlet near δ 3.3 ppm, while the nitro group deshields adjacent protons .

- X-ray crystallography : Resolves stereoelectronic effects; the quinolinone core often adopts a planar conformation with substituents influencing packing (e.g., hydrogen bonding between nitro and methoxy groups) .

- IR : Confirms nitro (1530–1350 cm⁻¹) and carbonyl (1660–1680 cm⁻¹) stretches .

Q. How do the electron-withdrawing nitro and electron-donating methoxyethylamino groups affect reactivity?

- Methodological Answer : The nitro group at C3 directs electrophilic substitution to C5/C7 positions, while the methoxyethylamino group at C4 enhances solubility in polar aprotic solvents (e.g., DMF, DMSO). Computational DFT studies (B3LYP/6-31G*) reveal reduced electron density at C5 due to nitro’s meta-directing effects, validated by Hammett substituent constants .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s electronic properties?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. For example:

- Solvent Correction : Use PCM (Polarizable Continuum Model) in DFT calculations to account for DMSO’s dielectric constant .

- Experimental Validation : Compare UV-Vis spectra (λmax) with TD-DFT predictions. A >10 nm deviation suggests incomplete solvation modeling .

Q. What strategies optimize regioselectivity in functionalizing the quinolinone core?

- Methodological Answer :

- Directed C-H Activation : Use Pd(OAc)₂ with pivalic acid as a catalyst to target C5/C7 positions. The methoxyethylamino group acts as a directing group, with yields >70% under inert atmospheres .

- Protection-Deprotection : Protect the nitro group with Boc anhydride before introducing substituents, then deprotect with TFA .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

- Methodological Answer : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) from X-ray data. For instance, the ethyl group at C1 in similar compounds reduces steric hindrance, enabling tighter crystal packing and higher thermal stability (TGA data shows decomposition >250°C) .

Data Interpretation Challenges

Q. Why might HPLC-MS show multiple peaks for a supposedly pure sample?

- Methodological Answer :

- Degradation : Nitro groups are prone to photodegradation; store samples in amber vials and use LC-MS with a C18 column (0.1% formic acid in mobile phase) to detect byproducts .

- Tautomerism : The quinolin-2-one moiety may exhibit keto-enol tautomerism, resolved by pH-controlled HPLC (pH 6.8 buffer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.